3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
Trifluoromethylpyridines (TFMPs) are a class of compounds that have gained significant attention in the agrochemical and pharmaceutical industries . They are characterized by the presence of a fluorine atom and a pyridine structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMPs typically contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMPs often involve the introduction of the TFMP group into other molecules. This can be achieved via direct fluorination or through the use of a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
TFMP derivatives are known for their unique physical and chemical properties, which are largely attributed to the presence of the fluorine atom and the pyridine structure .Scientific Research Applications
Application in Spin-Crossover and Crystallographic Phase Changes
The compound 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine (LSMe), a structurally related compound, has been used to study the interplay between spin-crossover and crystallographic phase changes. It shows an abrupt spin-transition at specific temperatures and undergoes a hysteretic crystallographic phase change, suggesting its potential application in materials science, especially in developing smart materials for sensors and memory devices (Cook et al., 2015).
Potential as Glucagon-Like Peptide 1 Receptor Agonists
A related compound, 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate, has been identified as a potential activator of glucagon-like peptide 1 receptor (GLP-1R), which plays a significant role in glucose metabolism and diabetes treatment. This compound has demonstrated effects in increasing GLP-1 secretion and glucose responsiveness, indicating its potential application in developing new anti-diabetic treatments (Gong et al., 2011).
Applications in Molecular Conformations and Hydrogen Bonding Studies
The molecular structures and conformations of various similar compounds have been studied, revealing intricate details about hydrogen bonding in zero, one, and two dimensions. This information is crucial for understanding molecular interactions and designing complex molecular architectures for applications in nanotechnology and materials science (Sagar et al., 2017).
Regioselective Methylsulfanylation
The compound has been involved in the regioselective C-3 methylsulfanylation of imidazo[1,2-a]pyridines. This process is crucial for modifying the chemical structure and properties of compounds, potentially leading to the discovery of new drugs and materials (Chen et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-chloro-2-(2-methylsulfanylimidazol-1-yl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3S/c1-18-9-15-2-3-17(9)8-7(11)4-6(5-16-8)10(12,13)14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPKBOBRXYCJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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